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For Researchers, Scientists, and Drug Development Professionals

Deupirfenidone (LYT-100) is a novel, deuterated form of pirfenidone, an established anti-

inflammatory and anti-fibrotic agent. This strategic modification of pirfenidone's chemical

structure is designed to alter its pharmacokinetic profile, potentially leading to improved

tolerability and bioavailability. This technical guide provides an in-depth analysis of the

pharmacokinetics and bioavailability of deupirfenidone, summarizing key clinical trial data,

experimental protocols, and the implications for its therapeutic development.

Introduction to Deupirfenidone
Deupirfenidone is being developed for the treatment of idiopathic pulmonary fibrosis (IPF) and

other conditions involving inflammation and fibrosis. By selectively replacing hydrogen atoms

with deuterium, the metabolic pathway of pirfenidone is altered, leading to a differentiated

pharmacokinetic (PK) profile.[1][2] This modification aims to address the tolerability issues

associated with pirfenidone, which can limit its use and lead to treatment discontinuation.[3]

Pharmacokinetic Profile
The pharmacokinetic properties of deupirfenidone have been evaluated in several clinical

studies, demonstrating a profile distinct from that of its parent compound, pirfenidone.
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Absorption and Bioavailability
Deupirfenidone is orally administered.[4] Clinical trial data has shown that deupirfenidone
exhibits a different bioavailability profile compared to pirfenidone.

Food Effect:

The presence of food has a notable impact on the absorption of deupirfenidone. In a Phase 1

study, administration of a single 500 mg dose of deupirfenidone with food resulted in a

decrease in both the maximum plasma concentration (Cmax) and the total drug exposure (Area

Under the Curve, AUC) when compared to fasting conditions. Specifically, the Cmax was

reduced by 23% when taken with food. This is a less pronounced effect than that observed with

pirfenidone, where food intake leads to a 49% reduction in Cmax. These findings suggest that

deupirfenidone may be administered with less stringent regard to meals.

Dose Proportionality and Exposure
Clinical studies have demonstrated that deupirfenidone exhibits dose-proportional

pharmacokinetics.[2] In a Phase 1 multiple ascending dose study, increasing doses of

deupirfenidone (up to 1000 mg BID) were well-tolerated and showed a proportional increase

in exposure.

Furthermore, studies have indicated that deupirfenidone can achieve higher drug exposure

compared to pirfenidone at equivalent doses. An 801 mg dose of deupirfenidone resulted in

greater drug exposure than an 801 mg dose of pirfenidone. In a Phase 2b trial,

deupirfenidone 825 mg three times a day (TID) resulted in an approximately 50% increase in

drug exposure compared to pirfenidone 801 mg TID.[5]

Metabolism
Deupirfenidone is a selectively deuterated form of pirfenidone, with three deuterium atoms

replacing hydrogen at the site of active metabolism.[1] This deuteration slows down the

metabolic conversion of the parent drug to its primary metabolite, 5-carboxy-pirfenidone.[1]

This results in a higher ratio of the active parent drug to its metabolite compared to what is

reported for pirfenidone.[2][6]

Comparative Pharmacokinetics with Pirfenidone
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A key aspect of deupirfenidone's development is its differentiated pharmacokinetic profile

relative to pirfenidone. Studies have directly compared the two compounds, providing valuable

insights.

A dose-finding study in healthy older adults found that deupirfenidone 850 mg twice daily

(BID) met the equivalence criterion for AUC when compared to pirfenidone 801 mg three times

daily (TID), although the Cmax was higher with deupirfenidone.[7][8] Conversely,

deupirfenidone 550 mg TID was also found to be equivalent to pirfenidone 801 mg TID in

terms of AUC, but with a lower Cmax.[7][8]

Quantitative Pharmacokinetic Data Summary
The following tables summarize the key quantitative pharmacokinetic data from various clinical

studies of deupirfenidone.

Table 1: Phase 1 Single Dose Food Effect Study (500 mg Deupirfenidone)

Parameter Fed State Fasting State
% Change (Fed vs.
Fasting)

Cmax Decreased Higher -23%

AUC Decreased Higher Not specified

Table 2: Comparative Pharmacokinetics of Deupirfenidone and Pirfenidone

Drug & Regimen Comparator & Regimen Key Finding

Deupirfenidone 850 mg BID Pirfenidone 801 mg TID
Equivalent AUC, higher Cmax

for deupirfenidone.[7][8]

Deupirfenidone 550 mg TID Pirfenidone 801 mg TID
Equivalent AUC, lower Cmax

for deupirfenidone.[7][8]

Deupirfenidone 825 mg TID Pirfenidone 801 mg TID

~50% increased drug

exposure with deupirfenidone.

[5]
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Table 3: Dose Proportionality of Deupirfenidone (TID Regimen)

Dose Escalation AUC Increase Cmax Increase

550 mg to 824 mg 43%[1] 57%[1]

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings.

The following sections describe the protocols for key experiments cited in this guide.

Phase 1 Multiple Ascending Dose and Food Effect Study
Study Design: A randomized, double-blind study in healthy participants.

Multiple Ascending Dose (MAD) Portion:

Participants received increasing doses of deupirfenidone, up to 1000 mg BID.

Safety, tolerability, and pharmacokinetic profiles were evaluated.

Food Effect Portion:

Participants received a single 500 mg dose of deupirfenidone under both fed and fasting

conditions.

Pharmacokinetic parameters (AUC and Cmax) were measured to assess the impact of

food.

Phase 1 Dose-Finding Study in Healthy Older Adults
Study Design: A three-part, randomized, double-blind study.[1][8]

Objective: To identify the optimal doses of deupirfenidone for a Phase 2b study by

evaluating safety, tolerability, steady-state pharmacokinetics, and food effect relative to

pirfenidone.[1]
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Methodology: The study assessed various dosing regimens, including twice-daily and three-

times-daily administration, and included a titration regimen from 550 mg TID to 824 mg TID.

[1]

Phase 2b ELEVATE IPF Trial
Study Design: A global, randomized, double-blind, active- and placebo-controlled, dose-

ranging trial in patients with IPF.[9]

Treatment Arms: Participants were randomized (1:1:1:1) to receive one of the following for

26 weeks:

Deupirfenidone 550 mg TID

Deupirfenidone 825 mg TID

Pirfenidone 801 mg TID

Placebo TID

Primary Endpoint: To evaluate the efficacy of deupirfenidone in slowing the rate of lung

function decline as measured by Forced Vital Capacity (FVC).[10]

Pharmacokinetic Sub-study: Preliminary pharmacokinetic data were collected to compare

drug exposure between the deupirfenidone and pirfenidone arms.

Visualizations of Experimental Workflows and
Logical Relationships
The following diagrams, generated using the DOT language, illustrate key experimental

workflows and concepts related to deupirfenidone's pharmacokinetics.
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Phase 1 Food Effect Study

Healthy Participant Pool Randomization

Fasting Condition
(Single 500mg Dose)

Group A

Fed Condition
(Single 500mg Dose)

Group B

Pharmacokinetic Analysis
(Cmax, AUC)
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Phase 1 Multiple Ascending Dose (MAD) Study

Cohort 1
(e.g., 100 mg BID)

Cohort 2
(e.g., 250 mg BID)

Cohort 3
(e.g., 500 mg BID)

Cohort 4
(e.g., 750 mg BID)

Cohort 5
(1000 mg BID)

Safety & PK Evaluation

Deupirfenidone

Slower Metabolism

Higher Parent Drug Exposure

Lower Cmax (TID vs. Pirfenidone TID)

Pirfenidone

Faster Metabolism

Lower Parent Drug Exposure

Higher Cmax (TID)

Deuteration leads to
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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